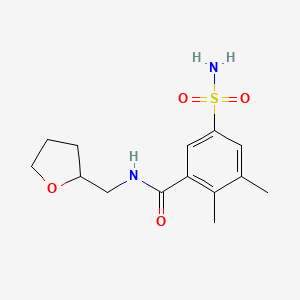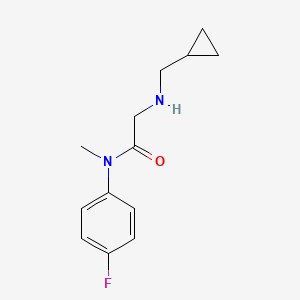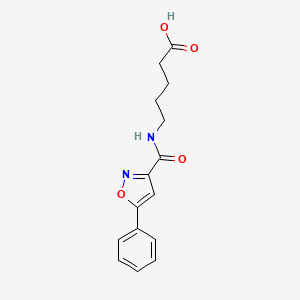![molecular formula C13H10BrNO3S B7590355 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid, also known as BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA is a derivative of the thiophene ring, which is a heterocyclic compound containing sulfur and carbon atoms. The compound has been synthesized using various methods and has been found to exhibit numerous biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been found to exhibit various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to exhibit antifungal and antibacterial activity.
Mecanismo De Acción
The mechanism of action of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid is not fully understood. However, it has been proposed that this compound exerts its inhibitory activity against enzymes such as COX-2 and 5-LOX by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid in lab experiments is its potent inhibitory activity against various enzymes and its ability to induce apoptosis in cancer cells. This compound is also relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the research of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid. One of the most promising directions is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of this compound and its interaction with various enzymes and proteins. In addition, the synthesis of novel derivatives of this compound with improved solubility and potency is also an area of future research.
Métodos De Síntesis
The synthesis of 2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-2-thiophenecarboxylic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-[3-[(3-bromothiophene-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-10-4-5-19-12(10)13(18)15-9-3-1-2-8(6-9)7-11(16)17/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULSQGQWYLRLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)